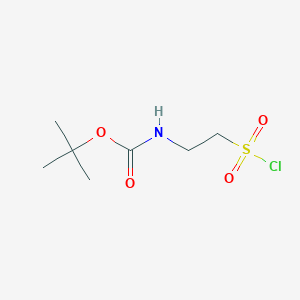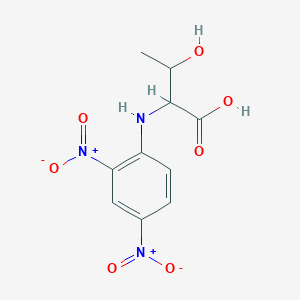
N-(2,4-Dinitrophenyl)-dl-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-dl-threonine, also known as DNTB-threonine, is a chemical compound that has been widely used in scientific research for various applications. It is a derivative of threonine, which is an essential amino acid that is involved in many physiological processes in the human body. DNTB-threonine has been synthesized using various methods and has been used to study the mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
- N-(2,4-Dinitrophenyl)-dl-threonine has been utilized in the synthesis and characterization of various derivatives, particularly in the study of lipids and amino acids. For example, Marinetti and Siani (1984) synthesized 2,4-dinitrophenyl derivatives of serine and threonine esters for characterizing fatty acids on serine and threonine hydroxyl groups of cellular proteins (Marinetti & Siani, 1984).
Glycosylation Studies
- The compound has been instrumental in glycosylation studies. Derevitskaya, Klimov, and Kochetkov (1968) described a synthesis method using this compound in the creation of glycosylthreonine methyl esters, showcasing its role in carbohydrate research (Derevitskaya, Klimov, & Kochetkov, 1968).
Fluorescence Quenching Properties
- The fluorescence quenching properties of this compound derivatives have been studied for understanding the toxicity of dinitrophenols. Huţanu and Pintilie (2013) explored this aspect, highlighting its use in studying the interaction of dinitrophenols with proteins like tryptophan (Huţanu & Pintilie, 2013).
Enzyme Modification Studies
- The compound has also been used in enzyme modification studies. D’Silva, Williams, and Massey (1986) investigated its use in modifying methionine residues in the active site of D-amino acid oxidase, demonstrating its role in biochemistry research (D’Silva, Williams, & Massey, 1986).
Peptide Synthesis
- This compound is relevant in the field of peptide synthesis. Martinez, Tolle, and Bodanszky (2009) highlighted its use in preventing O-acylation during the coupling of active esters in peptides (Martinez, Tolle, & Bodanszky, 2009).
Safety and Hazards
Properties
| 1655-65-8 | |
Molecular Formula |
C10H11N3O7 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1 |
InChI Key |
PWOCOTZWYFGDMO-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
| 16068-25-0 1655-65-8 |
|
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




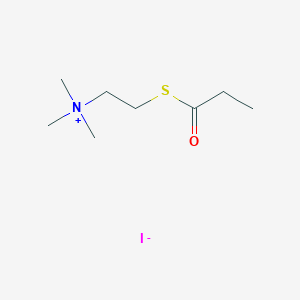

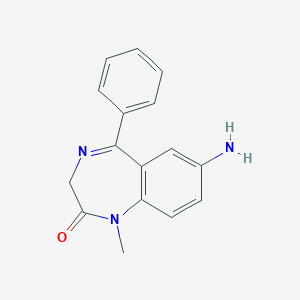


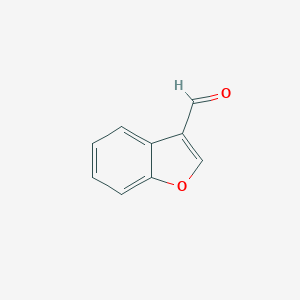



![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
